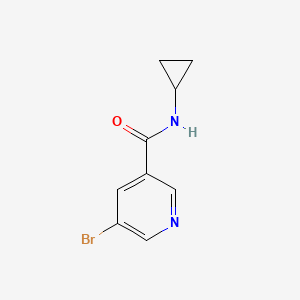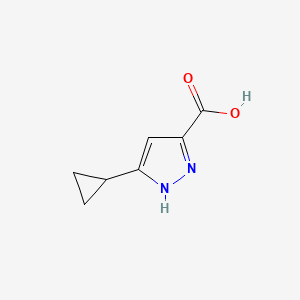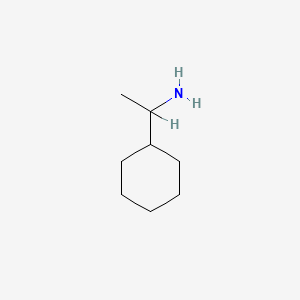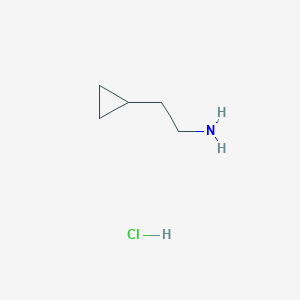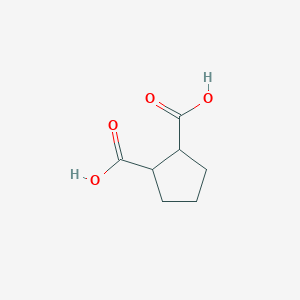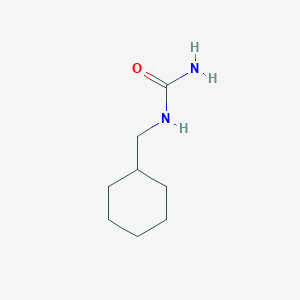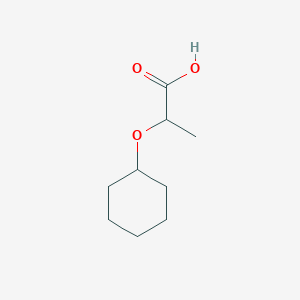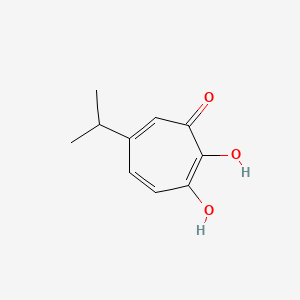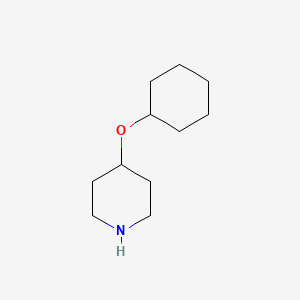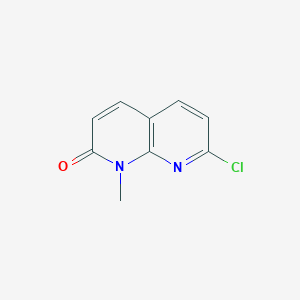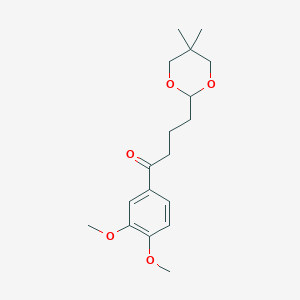
3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Overview
Description
3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, also known as DMB, is a novel compound that has recently been studied for its potential use in research applications. DMB has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to possess neuroprotective and neuroregenerative effects. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DMB.
Scientific Research Applications
Organic Synthesis and Materials Science
The compound under discussion is related to a class of chemicals that are used in various organic synthesis processes and materials science applications. For instance, oligophenylenevinylenes (OPVs) derivatives, similar to the mentioned compound, have been synthesized for use in plastic solar cells, demonstrating conversion efficiencies in the range of 0.5-1%. This indicates the potential application of such compounds in the development of photovoltaic materials and renewable energy technologies (Jørgensen & Krebs, 2005).
Pharmacological Research
In pharmacological research, derivatives with structural similarities to the compound have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. A study found that certain pyrazole chalcones exhibited promising IL-6 inhibitory (35-70% inhibition, 10 μM), free radical scavenging (25-35% DPPH activity), and antimicrobial activities, highlighting the potential of such compounds in drug discovery and development (Bandgar et al., 2009).
Advanced Chemical Synthesis Techniques
Compounds with the mentioned structural features are also pivotal in advanced chemical synthesis techniques. For example, regioselective metalation of ortho-aminopicolines using certain directing groups has been demonstrated, leading to the synthesis of naphthyridines, which are important compounds in various chemical and pharmaceutical applications (Straub, 1993).
Catalysis and Chemical Transformations
In catalysis and chemical transformation studies, derivatives of 1,3-dioxane, similar to the core structure of the discussed compound, have been used. Investigations into heterogeneously catalyzed condensations of glycerol to cyclic acetals have identified potential novel platform chemicals for various industrial applications (Deutsch, Martin, & Lieske, 2007).
Mechanism of Action
Target of Action
For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-14(19)13-8-9-15(20-3)16(10-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXNAFIQKPIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646023 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898756-16-6 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



